molecular formula C8H18ClNOS B3056333 Propionylthiocholine chloride CAS No. 70496-34-3

Propionylthiocholine chloride

Cat. No.: B3056333
CAS No.: 70496-34-3
M. Wt: 211.75 g/mol
InChI Key: DFQTUNIXEAAEKC-UHFFFAOYSA-M
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Description

Propionylthiocholine chloride is a chemical compound with the molecular formula C8H18ClNOS. It is commonly used in biochemical research, particularly in studies involving cholinergic systems. This compound is a derivative of choline and is often utilized as a substrate in assays for cholinesterase activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Propionylthiocholine chloride can be synthesized through the reaction of propionyl chloride with thiocholine. The reaction typically involves the following steps:

    Preparation of Thiocholine: Thiocholine is prepared by reacting choline with thiol-containing reagents.

    Acylation Reaction: Thiocholine is then reacted with propionyl chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods: On an industrial scale, the production of this compound involves similar steps but is optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the complete conversion of reactants and to minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions: Propionylthiocholine chloride undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water, it can hydrolyze to form propionic acid and thiocholine.

    Oxidation: It can be oxidized to form sulfoxides or sulfones.

    Substitution: It can undergo nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Typically carried out in aqueous solutions at neutral or slightly acidic pH.

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.

Major Products:

    Hydrolysis: Propionic acid and thiocholine.

    Oxidation: Sulfoxides or sulfones.

    Substitution: Various substituted thiocholine derivatives.

Scientific Research Applications

Propionylthiocholine chloride has several applications in scientific research:

    Biochemistry: Used as a substrate in cholinesterase assays to study enzyme kinetics and inhibition.

    Neuroscience: Helps in understanding cholinergic neurotransmission and its role in neurological disorders.

    Pharmacology: Used in the development and testing of drugs targeting cholinergic systems.

    Toxicology: Assists in studying the effects of cholinesterase inhibitors, which are relevant in pesticide and nerve agent research.

Mechanism of Action

Propionylthiocholine chloride acts as a substrate for cholinesterase enzymes. The enzyme catalyzes the hydrolysis of this compound to produce propionic acid and thiocholine. This reaction is similar to the hydrolysis of acetylcholine, making this compound a useful tool for studying cholinesterase activity and inhibition.

Comparison with Similar Compounds

  • Acetylthiocholine chloride
  • Butyrylthiocholine chloride
  • Propionylthiocholine iodide

Comparison:

  • Acetylthiocholine chloride: Similar in structure but has an acetyl group instead of a propionyl group. It is more commonly used in cholinesterase assays.
  • Butyrylthiocholine chloride: Contains a butyryl group, making it bulkier and less reactive compared to propionylthiocholine chloride.
  • Propionylthiocholine iodide: Similar to this compound but with an iodide ion instead of a chloride ion, which can affect its solubility and reactivity.

This compound is unique due to its specific structure, which makes it a valuable substrate for studying cholinesterase activity and inhibition in various research fields.

Properties

IUPAC Name

trimethyl(2-propanoylsulfanylethyl)azanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18NOS.ClH/c1-5-8(10)11-7-6-9(2,3)4;/h5-7H2,1-4H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFQTUNIXEAAEKC-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)SCC[N+](C)(C)C.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50990700
Record name N,N,N-Trimethyl-2-(propanoylsulfanyl)ethan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50990700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70496-34-3
Record name Ethanaminium, N,N,N-trimethyl-2-[(1-oxopropyl)thio]-, chloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70496-34-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trimethyl(2-(propionylthio)ethyl)ammonium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070496343
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N,N-Trimethyl-2-(propanoylsulfanyl)ethan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50990700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trimethyl[2-(propionylthio)ethyl]ammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.067.822
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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